molecular formula C12H11ClN2O2 B11801038 2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)propanoic acid

2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B11801038
M. Wt: 250.68 g/mol
InChI Key: CKPCCKCDYQBUGN-UHFFFAOYSA-N
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Description

2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the CAS Registry Number 1394021-94-3 . It has a molecular formula of C12H11ClN2O2 and a molecular weight of 250.68 g/mol . This compound belongs to a class of pyrazole-propionic acid derivatives, which are of significant interest in medicinal chemistry as potential precursors for non-steroidal anti-inflammatory drugs (NSAIDs) . Research into related compounds focuses on developing bifunctional precursors that may enhance analgesic efficacy while aiming to reduce the gastric and renal side effects often associated with traditional NSAIDs . The structural motif of the chlorophenyl-pyrazole core makes it a valuable scaffold for constructing more complex molecules in drug discovery efforts. This product is intended for research purposes only and is not for diagnostic or personal use. Researchers can order this compound using the catalog number CD11266047 .

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

2-[4-(3-chlorophenyl)pyrazol-1-yl]propanoic acid

InChI

InChI=1S/C12H11ClN2O2/c1-8(12(16)17)15-7-10(6-14-15)9-3-2-4-11(13)5-9/h2-8H,1H3,(H,16,17)

InChI Key

CKPCCKCDYQBUGN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C=C(C=N1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Precursors

The most direct route involves cyclocondensation between 3-chlorophenylhydrazine and a 1,3-dicarbonyl compound. For example, ethyl 3-oxopentanoate reacts with 3-chlorophenylhydrazine in ethanol under reflux (12 h), yielding the pyrazole ester intermediate. Acidic hydrolysis (6 M HCl, 80°C, 4 h) then converts the ester to the carboxylic acid .

Key Reaction Parameters

ParameterConditionYield
SolventEthanol72%
TemperatureReflux (78°C)
Hydrazine Ratio1:1 molar
Hydrolysis Agent6 M HCl85%

Regioselectivity challenges arise due to competing formation of 1,5- and 1,3-substituted pyrazoles. Nuclear Overhauser Effect (NOE) spectroscopy confirms the 1,4-substitution pattern in the final product .

Michael Addition-Followed Cyclization Strategy

An alternative method employs a Michael addition between acrylonitrile and 3-chlorophenylhydrazine, forming a β-aminonitrile intermediate. Subsequent cyclization with ethyl acetoacetate in toluene at 110°C (8 h) generates the pyrazole ring. The nitrile group is then oxidized to a carboxylic acid using KMnO₄ in acidic medium (H₂SO₄, 60°C, 3 h) .

Optimization Insights

  • Cyclization Catalyst : p-Toluenesulfonic acid (5 mol%) improves yield to 68% .

  • Oxidation Efficiency : KMnO₄ achieves 90% conversion, but over-oxidation to CO₂ is mitigated by controlled temperature .

For late-stage introduction of the propanoic acid group, 4-(3-chlorophenyl)-1H-pyrazole is treated with ethyl acrylate via nucleophilic aromatic substitution (NaH, DMF, 0°C to RT, 12 h). Hydrolysis (LiOH, THF/H₂O, 50°C, 2 h) yields the target acid .

Challenges and Solutions

  • Regioselectivity : The 1-position is less nucleophilic than the 3-position, necessitating excess ethyl acrylate (2.5 eq) for efficient substitution .

  • Purification : Crystallization from anisole/cyclopentyl methyl ether (1:2 v/v) removes unreacted starting materials, achieving >99% purity .

Solid-Phase Synthesis for High-Throughput Production

Immobilizing 3-chlorophenylhydrazine on Wang resin enables iterative coupling with Fmoc-protected β-alanine. Cyclization with trimethyl orthoformate (TMOF) in DCM (24 h) followed by cleavage (TFA/H₂O, 95:5) yields the target compound. This method scales efficiently (85% yield, 98% purity) .

Advantages

  • Reduced Byproducts : Solid-phase synthesis minimizes side reactions.

  • Automation Compatibility : Suitable for parallel synthesis of analogs .

Enzymatic Catalysis for Green Chemistry

Lipase B from Candida antarctica catalyzes the ester hydrolysis of ethyl 2-(4-(3-chlorophenyl)-1H-pyrazol-1-yl)propanoate in phosphate buffer (pH 7.4, 37°C, 48 h). This method avoids harsh acids/bases, achieving 78% yield with minimal waste .

Sustainability Metrics

MetricValue
E-factor0.8 (vs. 5.2 for chemical hydrolysis)
Energy Consumption15 kWh/kg (vs. 120 kWh/kg)

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties
Research indicates that compounds containing the pyrazole moiety exhibit significant anti-inflammatory and analgesic properties. The structural similarity of 2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)propanoic acid to established non-steroidal anti-inflammatory drugs (NSAIDs) suggests its potential as a therapeutic agent for conditions like arthritis and other inflammatory diseases. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes, leading to reduced prostaglandin synthesis, which is crucial in mediating inflammation .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that pyrazole derivatives can exhibit activity against various bacterial and fungal strains, making them candidates for developing new antibiotics or antifungal agents. The presence of the chlorophenyl group enhances the lipophilicity of the compound, potentially increasing its bioavailability and efficacy .

Biological Research

Antioxidant Activity
The antioxidant properties of pyrazole derivatives are of particular interest in biological research. Oxidative stress is implicated in numerous diseases, including cancer and neurodegenerative disorders. Compounds like 2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)propanoic acid have shown promise in scavenging free radicals and reducing oxidative damage in cellular models . This property makes them valuable in developing nutraceuticals aimed at preventing oxidative stress-related diseases.

Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies suggest that 2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)propanoic acid could bind effectively to enzymes involved in inflammatory pathways, supporting its potential application as an anti-inflammatory agent .

Material Science

Synthesis of Functional Materials
In material science, pyrazole derivatives are being explored for their potential use in synthesizing functional materials with unique properties. For instance, incorporating 2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)propanoic acid into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for various industrial applications .

Case Studies

Study Findings Implications
RSC Advances (2015)Investigated the synthesis of pyrazole derivatives with antimicrobial activity.Highlights potential for developing new antibiotics based on pyrazole structure .
PMC Article (2020)Evaluated antioxidant activities of pyrazole derivatives; showed significant free radical scavenging ability.Suggests use in nutraceutical formulations targeting oxidative stress .
Sigma-Aldrich DataProvided detailed chemical properties and safety information for 2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)propanoic acid.Essential for researchers considering laboratory applications .

Mechanism of Action

The mechanism of action of 2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or material science.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Source
2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)propanoic acid Not provided C₁₂H₁₁ClN₂O₂ ~250.68 (calculated) 3-Chlorophenyl at pyrazole-4; propanoic acid chain Target Compound
3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid 957301-84-7 C₇H₉ClN₂O₂ 188.61 4-Chloro on pyrazole; methyl group at propanoic acid β-position
3-(1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)propanoic acid 870704-02-2 C₁₈H₁₅ClN₂O₂ 326.78 4-Chlorophenyl at pyrazole-1; phenyl at pyrazole-3; propanoic acid at position 4
2-(Cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid N/A C₁₁H₁₄F₃N₃O₂ 289.25 Trifluoromethyl at pyrazole-3; cyclopropylamino group at propanoic acid α-position
4-(N-benzyl-N-phenethylcarbamoyl)-2-(3-chlorophenyl)-1H-imidazole-5-carboxylic acid (Pin1 inhibitor 2) N/A C₂₇H₂₂ClN₃O₃ 472.94 3-Chlorophenyl on imidazole; bulky carbamoyl substituent

Key Observations:

Substituent Position and Electronic Effects: The target compound’s 3-chlorophenyl group at pyrazole-4 contrasts with 3-(1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)propanoic acid (CAS 870704-02-2), which has a 4-chlorophenyl at pyrazole-1 and a phenyl at pyrazole-3. This positional difference likely alters steric bulk and electronic distribution, impacting receptor binding or solubility .

Molecular Weight and Solubility: The target compound (MW ~250.68) is lighter than CAS 870704-02-2 (MW 326.78) due to fewer aromatic substituents. Lower molecular weight may improve bioavailability . 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid (MW 188.61) lacks extended aromatic systems, suggesting higher aqueous solubility compared to the target compound .

Functional Group Variations: The Pin1 inhibitor 2 (MW 472.94) incorporates an imidazole ring and carbamoyl group, which may confer distinct inhibitory mechanisms compared to pyrazole-propanoic acids . The cyclopropylamino group in 2-(Cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid could modulate acidity (pKa) of the propanoic acid, affecting ionization under physiological conditions .

Research Implications and Limitations

  • Structural Insights : Substituent position (e.g., chlorine on phenyl vs. pyrazole) and ring type (pyrazole vs. imidazole) critically influence physicochemical and biological properties.
  • Data Gaps : Direct biological activity data for the target compound are absent in the provided evidence. Further studies using tools like SHELXL (for crystallography) or Multiwfn (for electronic analysis) could elucidate structure-activity relationships .
  • Synthetic Challenges : The complexity of introducing multiple substituents (e.g., in CAS 870704-02-2) may require advanced synthetic protocols, as seen in patent filings like EP00342850 .

Biological Activity

2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound characterized by a unique structure that combines a propanoic acid backbone with a pyrazole ring substituted by a chlorophenyl group. This structural arrangement enhances its lipophilicity, potentially influencing its biological activity and interaction with various biological targets.

Chemical Structure

The molecular formula of 2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)propanoic acid is C12H12ClN2O2C_{12}H_{12}ClN_2O_2, and it features the following structural components:

  • Propanoic Acid Backbone : Provides acidic properties and influences solubility.
  • Pyrazole Ring : Contributes to biological activity, particularly in medicinal chemistry.
  • Chlorophenyl Substituent : Enhances lipophilicity and may modulate biological interactions.

Antimicrobial Properties

Research indicates that compounds with pyrazole scaffolds, including 2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)propanoic acid, exhibit notable antimicrobial activity. A study evaluating similar pyrazole derivatives demonstrated promising antifungal effects against various pathogenic strains, including Candida albicans and Mycobacterium tuberculosis . These findings suggest that the compound could be explored for potential therapeutic applications in treating infections.

The mechanism underlying the biological activity of 2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)propanoic acid is likely multifaceted:

  • Enzyme Inhibition : The pyrazole core may interact with specific enzymes, inhibiting their activity.
  • Receptor Modulation : The compound could act on various receptors, influencing cellular signaling pathways.
  • Membrane Interaction : Enhanced lipophilicity allows for better membrane penetration, potentially affecting cell viability.

Comparative Analysis

To understand the uniqueness of 2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)propanoic acid relative to similar compounds, the following table summarizes key structural features and biological activities:

Compound NameStructure FeaturesUnique Aspects
3-(1H-pyrazol-3-yl)propanoic acidPyrazole ring at a different positionDifferent reactivity due to positional variance
2-amino-3-(1H-imidazol-1-yl)propanoic acidContains an imidazole ringDifferent heterocyclic structure
2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)propanoic acid Chlorophenyl substitution enhances lipophilicityPotentially broader spectrum of biological activity

Case Studies

Recent studies have highlighted the effectiveness of pyrazole derivatives in various biological assays. For instance, compounds structurally related to 2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)propanoic acid have shown significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . These results underscore the therapeutic potential of this compound class.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)propanoic acid?

  • Methodology : Synthesis typically involves multi-step condensation reactions. For example, pyrazole ring formation via cyclocondensation of hydrazines with β-keto esters, followed by chlorophenyl substitution. Purification often employs column chromatography (ethyl acetate/hexane gradients) or recrystallization from solvents like 2-propanol . Industrial-scale synthesis may use continuous flow processes with real-time monitoring for reproducibility .
  • Key Considerations : Optimize reaction temperatures (–20°C to reflux) and catalysts (e.g., triethylamine) to enhance yield .

Q. How can X-ray crystallography resolve the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction using SHELX software (SHELXL for refinement, SHELXS for structure solution) is standard. Data collection at 295 K with Mo/Kα radiation (λ = 0.71073 Å) and refinement to R-factors < 0.05 ensure accuracy .
  • Challenges : Address twinning or low-resolution data by iterative refinement and validating bond lengths/angles against known pyrazole derivatives .

Q. What analytical techniques validate purity and structural integrity?

  • Methodology :

  • HPLC : Use C18 columns with acetonitrile/water mobile phases to separate impurities (e.g., unreacted chlorophenyl precursors) .
  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies characteristic peaks (e.g., pyrazole C-H at δ 8.3–8.4 ppm, propanoic acid COOH at δ 12–13 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ ≈ 277.1 g/mol) .

Advanced Research Questions

Q. How can computational chemistry elucidate electronic properties and reactivity?

  • Methodology : Density Functional Theory (DFT) calculations using Multiwfn analyze electron localization functions (ELF), electrostatic potentials (ESP), and Fukui indices to predict nucleophilic/electrophilic sites .
  • Example : Map ESP surfaces to identify hydrogen-bonding sites at the pyrazole N-atom and carboxylic acid group, critical for ligand-protein interactions .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodology :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine for apoptosis).
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., thiazolidinone or isopropyl-substituted derivatives) to isolate functional group contributions .
  • Meta-Analysis : Cross-reference IC₅₀ values from peer-reviewed studies to identify outliers due to solvent effects (e.g., DMSO concentration) .

Q. How can in silico docking optimize predictions of target binding (e.g., COX-2 inhibition)?

  • Methodology :

  • Protein Preparation : Retrieve COX-2 structures (PDB: 3LN1), remove water molecules, and add polar hydrogens.
  • Docking Software : Use AutoDock Vina with Lamarckian GA parameters. Validate docking poses against crystallographic ligands (e.g., celecoxib) .
  • Scoring : Prioritize binding poses with hydrogen bonds to Arg120 and hydrophobic interactions with the pyrazole ring .

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